1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine
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Overview
Description
({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(FURAN-2-YLMETHYL)AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(FURAN-2-YLMETHYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzyl alcohol in the presence of a base to form the ether linkage. This intermediate is then reacted with furan-2-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(FURAN-2-YLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(FURAN-2-YLMETHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, ({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(FURAN-2-YLMETHYL)AMINE is investigated for its therapeutic potential. Its derivatives have shown promise in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of ({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(FURAN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities, including antibacterial and anticancer properties.
Coumarin Derivatives: Coumarins are another class of compounds with diverse biological activities, including anticoagulant and anti-inflammatory effects.
Thiophene Derivatives: These compounds are structurally similar due to the presence of a heterocyclic ring and exhibit various pharmacological activities.
Uniqueness
({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(FURAN-2-YLMETHYL)AMINE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClNO2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18ClNO2/c20-17-7-3-16(4-8-17)14-23-18-9-5-15(6-10-18)12-21-13-19-2-1-11-22-19/h1-11,21H,12-14H2 |
InChI Key |
KHEFKDJDDWWSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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